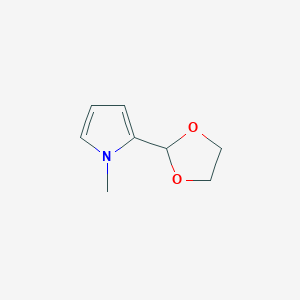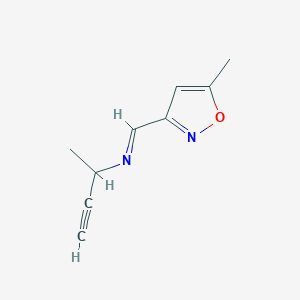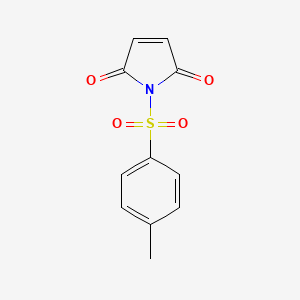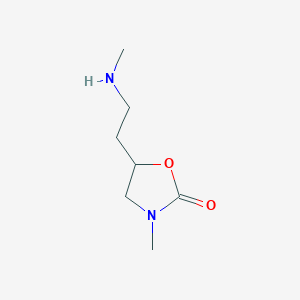![molecular formula C20H19IN2O4 B12871058 1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide CAS No. 21990-97-6](/img/structure/B12871058.png)
1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide is a complex organic compound that belongs to the class of pyrazolium salts This compound is characterized by its unique structure, which includes a pyrazolium core substituted with a biphenyl group and methoxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxycarbonyl Groups: The methoxycarbonyl groups are introduced via esterification reactions using methanol and a suitable acid catalyst.
Pyrazole Ring Formation: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Quaternization: The final step involves the quaternization of the pyrazole nitrogen with methyl iodide to form the pyrazolium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups or the pyrazolium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazolium salts or esters.
Applications De Recherche Scientifique
1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Investigated for use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxycarbonylphenyl)-2-methyl-1H-pyrazol-2-ium iodide
- 1-(4,6-Dimethoxycarbonylphenyl)-2-methyl-1H-pyrazol-2-ium iodide
Uniqueness
1-(4,6-Bis(methoxycarbonyl)-[1,1’-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide is unique due to its biphenyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
21990-97-6 |
|---|---|
Formule moléculaire |
C20H19IN2O4 |
Poids moléculaire |
478.3 g/mol |
Nom IUPAC |
dimethyl 5-(2-methylpyrazol-2-ium-1-yl)-4-phenylbenzene-1,3-dicarboxylate;iodide |
InChI |
InChI=1S/C20H19N2O4.HI/c1-21-10-7-11-22(21)17-13-15(19(23)25-2)12-16(20(24)26-3)18(17)14-8-5-4-6-9-14;/h4-13H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
HHTLFYVRMLYQCD-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CN1C2=CC(=CC(=C2C3=CC=CC=C3)C(=O)OC)C(=O)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)


![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)

![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)

![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)
![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)

![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)

